2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,6-14)12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJXRTYLPBNKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965700 | |
| Record name | 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5139-30-0 | |
| Record name | 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol typically involves the reaction of 4-chloro-2-nitroaniline with 2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or distillation may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2-[(4-Amino-2-nitrophenyl)amino]-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The presence of the chloro and nitro groups allows the compound to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol shares a core 2-methylpropan-1-ol structure with other substituted derivatives. A structurally analogous compound is 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol (CAS: 25452-32-8), which replaces the 4-chloro-2-nitrophenyl group with a 2,4-dimethoxybenzyl moiety. Key structural differences include:
- Substituent electronic effects: The nitro (-NO₂) and chloro (-Cl) groups in the former are electron-withdrawing, while methoxy (-OCH₃) groups in the latter are electron-donating.
- Steric considerations : The benzyl group in the dimethoxy derivative may introduce greater steric hindrance compared to the planar nitrophenyl group.
Physicochemical Properties
The nitro and chloro substituents in the former compound likely reduce electron density at the amino group, increasing its stability but decreasing nucleophilicity. In contrast, the dimethoxy derivative’s electron-donating groups may enhance solubility in polar solvents and modulate reactivity in substitution reactions .
Biological Activity
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol, with the molecular formula C10H13ClN2O3, is a compound of growing interest in pharmaceutical chemistry due to its unique structural features, including a chloro and nitro substituent on the aromatic ring. This article explores its biological activities, focusing on antimicrobial and anti-inflammatory properties, as well as its potential interactions with biological macromolecules.
- Molecular Weight : 244.67 g/mol
- Density : 1.36 g/cm³
- Melting Point : 122 °C
- Boiling Point : Not specified in the literature
The compound's structure allows for diverse chemical reactions, which may contribute to its biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the nitro group can enhance the compound's ability to interact with bacterial enzymes, potentially inhibiting their function. For instance, similar compounds have shown efficacy against various strains of bacteria and fungi.
Case Study:
In a study evaluating the antimicrobial efficacy of nitro-substituted compounds, this compound demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated. The chloro and nitro groups are believed to play a crucial role in modulating inflammatory pathways.
Research Findings:
A study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound may inhibit signaling pathways associated with inflammation.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : Interaction with proteins and nucleic acids, potentially altering their function.
- Metabolic Activation : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
- Enzymatic Inhibition : Targeting specific enzymes involved in microbial metabolism or inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloroaniline | C6H6ClN | Simpler structure without nitro or alcohol groups |
| 2-Methylpropan-1-ol | C5H12O | Lacks aromatic characteristics |
| 4-Chloro-2-nitroaniline | C6H5ClN2O2 | Similar nitro group but different functional context |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-chloro-2-nitroaniline with 2-methylpropan-1-ol derivatives. Key steps include:
- Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce intermediates. For example, 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol was synthesized via ketone reduction using NaBH₄ in tetrahydrofuran (THF) .
- Protection Strategies : Protect the hydroxyl group during amination to avoid side reactions.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (7–9) and temperature (25–50°C) to enhance yield. Purify via recrystallization or column chromatography using silica gel.
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aromatic chloro-nitro substitution pattern and verify the amino alcohol backbone. For similar compounds (e.g., 2-amino-2-methyl-1-phenylpropan-1-ol), distinct peaks for hydroxyl (δ 1–5 ppm) and aromatic protons (δ 6.5–8.5 ppm) are observed .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., 293.19 g/mol for analogous amino alcohols) .
- IR Spectroscopy : Identify functional groups (e.g., -NO₂ at ~1520 cm⁻¹, -OH at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, buffer conditions (e.g., pH 7.4), and control experiments. For example, stereoisomers of amino-propanol derivatives exhibit divergent enzyme inhibition profiles, so verify enantiomeric purity via chiral HPLC .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. water) and concentration ranges.
- Reproducibility Checks : Replicate studies under identical conditions, as seen in interaction studies of 1-(2-Chloro-4-fluorophenyl)-2-methylpropan-2-ol with biomolecules .
Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). For chiral analogs, docking scores vary significantly between (R,R) and (S,S) configurations .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity. Parameters like root-mean-square deviation (RMSD) can highlight conformational changes.
- QSAR Modeling : Corate structural features (e.g., nitro group electron-withdrawing effects) with activity data to design derivatives with enhanced potency .
Q. How does stereochemistry influence the pharmacological profile of this compound, and what techniques are used for chiral resolution?
- Methodological Answer :
- Chiral Chromatography : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to separate enantiomers. For example, (1R,2R)- and (1S,2S)-isomers of amino-propanol derivatives show distinct retention times .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data.
- Biological Testing : Compare enantiomers in receptor-binding assays, as seen in studies on (1R,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL .
Data Contradiction Analysis
Q. How should researchers address discrepancies in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at 40°C for 24 hours. Analyze degradation products via HPLC-MS. For example, hydroxyl-containing analogs (e.g., 2-amino-2-methylpropan-1-ol derivatives) show hydrolysis at pH > 10 .
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics to predict shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
